molecular formula C15H12ClNO4 B5737678 (2-chloro-4-nitrophenyl)(4-ethoxyphenyl)methanone

(2-chloro-4-nitrophenyl)(4-ethoxyphenyl)methanone

Cat. No.: B5737678
M. Wt: 305.71 g/mol
InChI Key: OZIMLLXFBMLCSB-UHFFFAOYSA-N
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Description

(2-Chloro-4-nitrophenyl)(4-ethoxyphenyl)methanone is an organic compound with the molecular formula C15H12ClNO4. This compound is characterized by the presence of both chloro and nitro substituents on the phenyl ring, as well as an ethoxy group on another phenyl ring. It is a member of the benzophenone family, which is known for its applications in various chemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-4-nitrophenyl)(4-ethoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 2-chloro-4-nitrobenzoyl chloride and 4-ethoxybenzene.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane or carbon disulfide at low temperatures to control the exothermic nature of the reaction.

    Procedure: The 2-chloro-4-nitrobenzoyl chloride is added dropwise to a solution of 4-ethoxybenzene and aluminum chloride. The mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent. The product is then purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials are handled using automated systems.

    Reaction Control: Temperature and reaction conditions are closely monitored using industrial reactors.

    Purification: The crude product is purified using techniques such as distillation, crystallization, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4-nitrophenyl)(4-ethoxyphenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, alkoxides, in solvents like ethanol or dimethylformamide.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products:

    Reduction: (2-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: (2-Chloro-4-nitrophenyl)(4-carboxyphenyl)methanone.

Scientific Research Applications

(2-Chloro-4-nitrophenyl)(4-ethoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-chloro-4-nitrophenyl)(4-ethoxyphenyl)methanone involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may interfere with cellular pathways related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

    2-Chloro-4-nitrophenol: Shares the chloro and nitro substituents but lacks the ethoxy group.

    4-Ethoxybenzophenone: Contains the ethoxy group but lacks the chloro and nitro substituents.

Uniqueness: (2-Chloro-4-nitrophenyl)(4-ethoxyphenyl)methanone is unique due to the combination of chloro, nitro, and ethoxy substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-2-21-12-6-3-10(4-7-12)15(18)13-8-5-11(17(19)20)9-14(13)16/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIMLLXFBMLCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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